N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of furan, triazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:
Formation of the Furan Derivative: The furan ring is functionalized with a 2,6-dichlorophenoxy group through a nucleophilic substitution reaction.
Synthesis of the Triazole Derivative: The triazole ring is synthesized separately, often starting from hydrazine derivatives and thiourea.
Condensation Reaction: The furan and triazole derivatives are then coupled through a condensation reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The phenoxy and triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic areas.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
Structural Features: The presence of both 2,6-dichlorophenoxy and ethylsulfanyl groups makes it unique.
Reactivity: Its specific reactivity profile differentiates it from similar compounds.
Properties
Molecular Formula |
C16H14Cl2N4O2S |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(E)-1-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-11-6-7-12(24-11)9-23-15-13(17)4-3-5-14(15)18/h3-8,10H,2,9H2,1H3/b20-8+ |
InChI Key |
ZBISNWRNIVMKIC-DNTJNYDQSA-N |
Isomeric SMILES |
CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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